(1S,2S)-2-azidocyclohexane-1-carboxylicacid
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Overview
Description
(1S,2S)-2-azidocyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an azido group and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-azidocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1S,2S)-2-aminocyclohexane-1-carboxylic acid.
Azidation: The amino group is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (1S,2S)-2-azidocyclohexane-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-azidocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products
Reduction: (1S,2S)-2-aminocyclohexane-1-carboxylic acid.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry
(1S,2S)-2-azidocyclohexane-1-carboxylic acid is used as a building block in organic synthesis
Biology
In biological research, this compound is used to study the effects of azido-containing molecules on biological systems. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo cycloaddition reactions makes it a valuable tool for drug discovery and development.
Industry
In the industrial sector, (1S,2S)-2-azidocyclohexane-1-carboxylic acid is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-azidocyclohexane-1-carboxylic acid involves its ability to undergo various chemical reactions. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can modify the biological activity of molecules, making the compound useful in drug development.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-aminocyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of an azido group.
(1S,2S)-2-bromocyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of an azido group.
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(1S,2S)-2-azidocyclohexane-1-carboxylic acid is unique due to its azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for versatile chemical transformations, making this compound valuable in various fields of research and industry.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1S,2S)-2-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h5-6H,1-4H2,(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
FUKMDNCTORBUJS-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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